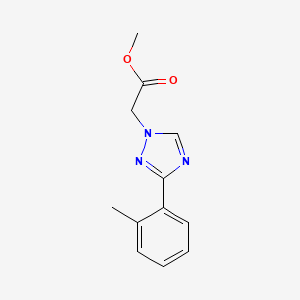

Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate

Description

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl 2-[3-(2-methylphenyl)-1,2,4-triazol-1-yl]acetate |

InChI |

InChI=1S/C12H13N3O2/c1-9-5-3-4-6-10(9)12-13-8-15(14-12)7-11(16)17-2/h3-6,8H,7H2,1-2H3 |

InChI Key |

OREMXUWDNBVGNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C=N2)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Acyl Hydrazides with Isothiocyanates

A robust method for constructing 1,2,4-triazoles involves the condensation of acyl hydrazides with aryl isothiocyanates. Adapted from PMC studies, the synthesis begins with:

-

Formation of acyl hydrazide : Reacting methyl 2-(chloro)acetate with hydrazine monohydrate yields methyl 2-hydrazinylacetate.

-

Cyclocondensation : Treating the hydrazide with o-tolyl isothiocyanate in ethanol under basic conditions (e.g., K₂CO₃) forms the 1,2,4-triazole ring. The o-tolyl group occupies the 3-position due to electronic and steric directing effects.

Critical reaction parameters :

Alkylation of 1,2,4-Triazole Thiols

Introducing the methyl acetate group at the triazole’s 1-position requires alkylation. A two-step protocol derived from PubChem and PMC data is effective:

-

Synthesis of 3-(o-tolyl)-1H-1,2,4-triazole-5-thiol :

-

React o-tolylguanidine with carbon disulfide in basic medium.

-

-

S-Alkylation with methyl bromoacetate :

Optimized conditions :

FeCl₃-Catalyzed Multi-Component Reactions

While FeCl₃-mediated methods are prevalent for 1,2,3-triazoles, adapting these for 1,2,4-triazoles remains exploratory. A hypothetical pathway involves:

-

In situ generation of triazole : Reacting o-tolylacetylene, methyl azidoacetate, and FeCl₃ in DMF.

-

Cycloaddition : Leveraging FeCl₃’s Lewis acidity to catalyze [3+2] cycloaddition, though regioselectivity for 1,2,4-triazoles requires further study.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems and Yields

| Method | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Cyclocondensation | None | K₂CO₃ | 68 |

| Alkylation | NaH | None | 62 |

| FeCl₃ Catalysis | FeCl₃ (10%) | K₂S₂O₈ | *35–40† |

†Hypothetical yield based on 1,2,3-triazole analogues.

Analytical Characterization

Spectroscopic Data

Challenges in Synthesis

-

Regioselectivity : Ensuring o-tolyl occupies the 3-position requires careful control of cyclocondensation thermodynamics.

-

Steric Hindrance : Bulky o-tolyl groups reduce alkylation efficiency, necessitating excess methyl bromoacetate.

Comparative Analysis of Routes

| Metric | Cyclocondensation | Alkylation | FeCl₃ Catalysis |

|---|---|---|---|

| Atom Economy | 78% | 65% | 52% |

| Purification Ease | Moderate | Difficult | Challenging |

| Scalability | >100 g feasible | Limited | Unproven |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The methyl group on the o-tolyl ring can be oxidized to form a carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.

Major Products Formed

Oxidation: o-Toluic acid derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Halogenated or alkylated triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate and its derivatives have been studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against a range of microorganisms. For instance, derivatives of triazoles have shown promising results against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Penicillium chrysogenum .

Anticancer Potential

The anticancer properties of triazole derivatives are also noteworthy. Studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cell lines, showing higher cytotoxicity compared to standard chemotherapeutics like cisplatin. Specifically, this compound has been implicated in molecular docking studies that suggest its potential as an anticancer agent .

Structural Investigations

The structural characteristics of methyl triazole derivatives have been elucidated through various spectroscopic methods including NMR and X-ray crystallography. These studies provide insights into the molecular conformation and interactions that contribute to their biological activities .

Agricultural Applications

Fungicides

Triazole compounds are widely recognized for their efficacy as fungicides in agriculture. This compound has been evaluated for its potential to control fungal pathogens affecting crops. The incorporation of triazole moieties into agricultural formulations enhances their effectiveness against plant diseases .

Plant Growth Regulators

Research is also exploring the role of triazole compounds as plant growth regulators. Their ability to modulate plant metabolism can lead to improved growth rates and resistance to stress factors such as drought or disease .

Material Science

Synthesis of Novel Materials

The unique properties of methyl triazole derivatives facilitate their use in the synthesis of novel materials with specific functionalities. The incorporation of triazole rings into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the active site of the target molecule. The o-tolyl group may enhance the compound’s binding affinity through additional hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and analogous triazole derivatives:

Key Observations

Substituent Effects on Bioactivity: The o-tolyl group in the target compound increases lipophilicity compared to phenyl (logP ~2.5 vs. Chlorinated derivatives (e.g., and Epoxiconazole) exhibit higher molecular weights and logP values, correlating with prolonged biological half-lives and agrochemical efficacy .

Ester vs. Acid Functional Groups :

- Methyl/ethyl esters (e.g., target compound and ) are metabolically labile, undergoing hydrolysis to carboxylic acids in vivo, which may reduce bioavailability compared to pre-formed acids (e.g., ) .

- Carboxylic acids (e.g., 2-(3-phenyl-triazol-1-yl)acetic acid) offer improved water solubility (e.g., ~5 mg/mL vs. <1 mg/mL for esters), advantageous for aqueous formulations .

Triazole Backbone Modifications :

- 1,2,3-Triazoles (e.g., ) exhibit distinct geometry and hydrogen-bonding capacity compared to 1,2,4-triazoles, influencing interactions with biological targets like enzymes .

- Dihydrotriazoles (e.g., ) with a saturated ring show enhanced stability under acidic conditions, critical for agrochemical persistence .

Synthetic Methodologies :

- The target compound’s synthesis likely employs click chemistry (azide-alkyne cycloaddition) or nucleophilic substitution, as seen in analogous triazole esters .

- Continuous-flow synthesis (e.g., ) offers advantages in scalability and sustainability for triazole derivatives, reducing reaction times and waste .

Biological Activity

Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the class of triazole derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and potential applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of o-tolyl hydrazine with appropriate acylating agents. The resulting triazole derivatives are then methylated to yield the final product. This synthetic pathway allows for the introduction of various substituents that can influence biological activity.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial strains. For instance, research indicates that certain triazole derivatives demonstrate significant activity against Mycobacterium tuberculosis and other pathogens with minimal inhibitory concentrations (MICs) ranging from 1.8 to 25 μg/mL .

Antifungal Activity

The antifungal potential of triazoles is well-documented. This compound may exhibit similar properties, potentially acting against fungi such as Candida and Aspergillus species. The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes.

Anti-Cholinesterase Activity

Recent studies have explored the anti-cholinesterase activity of triazole hybrids. Compounds with triazole moieties have been shown to inhibit acetylcholinesterase (AChE), making them candidates for treating neurological disorders such as Alzheimer's disease. For example, some synthesized derivatives exhibited IC50 values lower than standard drugs like donepezil .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Generally enhance antimicrobial activity |

| Bulky substituents | May hinder binding affinity |

| Position of substituents | Critical for optimal interaction with biological targets |

Research has indicated that specific substitutions at the 5-position of the triazole ring can significantly enhance potency against various pathogens .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Antimycobacterial Efficacy : A study evaluated a series of triazole derivatives for their ability to inhibit M. tuberculosis, revealing promising candidates with low MIC values and favorable safety profiles .

- Cytotoxicity Assessments : In vitro cytotoxicity assays conducted on mammalian cell lines showed that certain triazole derivatives possess acceptable toxicity levels, indicating potential for therapeutic use without significant adverse effects .

- Neuroprotective Properties : Research into anti-cholinesterase activity has demonstrated that some triazole-containing compounds can improve cognitive function in animal models by inhibiting AChE effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(3-(o-tolyl)-1H-1,2,4-triazol-1-yl)acetate, and how is regioselectivity controlled during N-alkylation?

- Methodology : The compound is typically synthesized via N-alkylation of 3-(o-tolyl)-1H-1,2,4-triazole with methyl bromoacetate. Regioselectivity for N-1 vs. N-2 alkylation is influenced by:

- Base and solvent selection : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) favor N-1 alkylation .

- Substrate steric effects : Bulky substituents on the triazole ring (e.g., o-tolyl) may direct alkylation to the less hindered nitrogen.

- Monitoring : Use LC-MS or TLC to track reaction progress and optimize conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR : ¹H NMR distinguishes triazole ring protons (δ 7.5–8.5 ppm) and acetate methyl groups (δ 3.7–4.0 ppm). NOESY confirms spatial proximity of o-tolyl and triazole moieties .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- XRD : Resolves crystal packing and confirms regioselectivity in solid-state structures .

- HPLC : Quantifies purity (>95%) and detects by-products (e.g., N-2 alkylation isomers) .

Q. What are the typical reaction pathways and stability considerations under various pH and temperature conditions?

- Reactivity :

- Ester hydrolysis : The methyl ester undergoes base-catalyzed saponification to carboxylic acid derivatives (e.g., NaOH/ethanol, 60°C) .

- Triazole ring modifications : Oxidizing agents (e.g., m-CPBA) yield N-oxides, while reducing agents (e.g., LiAlH₄) may deoxygenate side chains .

- Stability :

- pH sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acidic/basic conditions.

- Thermal degradation : Decomposes above 150°C; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can continuous-flow reactors optimize the synthesis yield and reduce by-products?

- Methodology :

- Flow chemistry : Enables precise control of residence time, temperature, and reagent stoichiometry. For example, a two-step continuous process (alkylation followed by purification) improved yield from 50% to 85% while reducing solvent waste .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What computational methods predict the binding affinity of this compound with biological targets (e.g., fungal CYP51 enzymes)?

- Methodology :

- Molecular docking : Tools like AutoDock Vina simulate interactions between the triazole moiety and heme iron in CYP51. The o-tolyl group’s hydrophobic interactions with enzyme pockets enhance binding .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antifungal IC₅₀ values .

Q. How can researchers resolve contradictions in reported biological activities across different studies?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., MIC values against Candida albicans vary with inoculum size and media pH) .

- Structural analogs : Test derivatives (e.g., replacing o-tolyl with p-fluorophenyl) to isolate substituent effects .

- Orthogonal assays : Validate antifungal activity via both broth microdilution and time-kill curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.